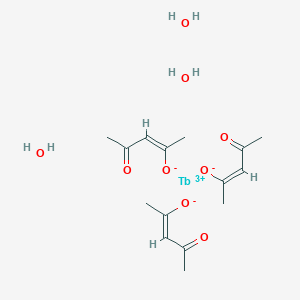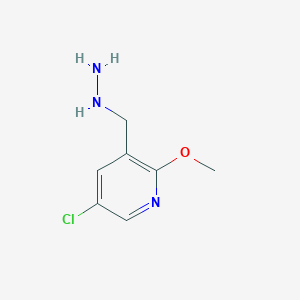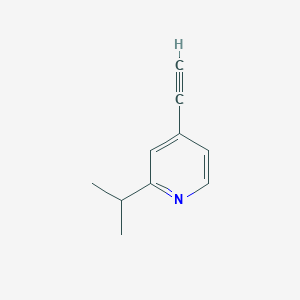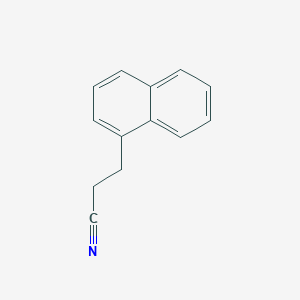
Fmoc-L-2-Iodotyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-2-Iodotyrosine is a halogenated aromatic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an iodine atom attached to the tyrosine residue. This compound is widely used in peptide synthesis and various chemical reactions due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-2-Iodotyrosine typically involves a two-step process starting from commercially available Fmoc-Tyr(tBu)-OH. The first step involves the iodination of Fmoc-Tyr(tBu)-OH using bis(pyridine)iodinium tetrafluoroborate (IPy2BF4) as the iodinating agent. This reaction is carried out under mild conditions to ensure the selective introduction of the iodine atom .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of automated peptide synthesizers and advanced purification techniques ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-L-2-Iodotyrosine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as palladium catalysts in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction: The phenolic hydroxyl group in tyrosine can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction involves the use of palladium catalysts and boronic acids to form biaryl compounds.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Oxidized Tyrosine Derivatives: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-L-2-Iodotyrosine is used as a building block in the synthesis of complex peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The presence of the iodine atom allows for the incorporation of radiolabels, enabling the tracking and imaging of biomolecules .
Medicine
Its ability to undergo various chemical modifications makes it a valuable tool in the design of novel therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mecanismo De Acción
The mechanism of action of Fmoc-L-2-Iodotyrosine involves its ability to undergo various chemical reactions, facilitating the synthesis of complex molecules. The Fmoc protecting group ensures the selective protection of the amino group, allowing for controlled chemical modifications. The iodine atom serves as a reactive site for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-L-Tyrosine: Lacks the iodine atom, making it less reactive in certain chemical reactions.
Fmoc-L-3-Iodotyrosine: Similar structure but with the iodine atom at a different position, leading to different reactivity and applications.
Uniqueness
Fmoc-L-2-Iodotyrosine is unique due to the presence of the iodine atom at the 2-position of the tyrosine residue. This specific positioning allows for unique reactivity and applications in various fields, making it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C24H20INO5 |
|---|---|
Peso molecular |
529.3 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C24H20INO5/c25-21-12-15(27)10-9-14(21)11-22(23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22,27H,11,13H2,(H,26,30)(H,28,29)/t22-/m0/s1 |
Clave InChI |
UAVWFAFIRLEPJJ-QFIPXVFZSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)O)I)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)O)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate](/img/structure/B13131854.png)
![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)
![Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13131860.png)


![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)

![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)



![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)


